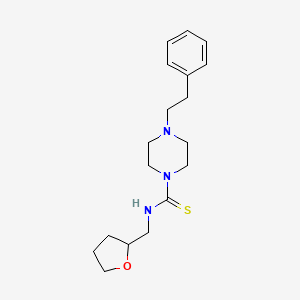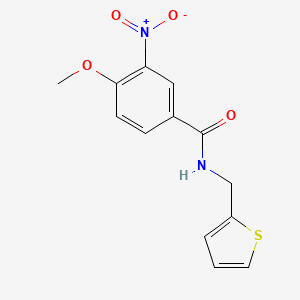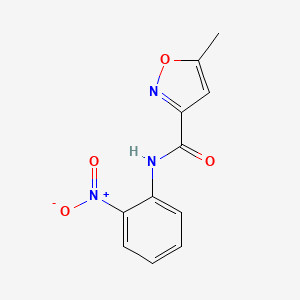![molecular formula C16H22N2O2 B4180864 N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-phenylpropanamide](/img/structure/B4180864.png)
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-phenylpropanamide
Descripción general
Descripción
N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-phenylpropanamide, commonly known as modafinil, is a wakefulness-promoting agent that is used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Modafinil has been approved by the US Food and Drug Administration (FDA) since 1998 and has been widely used as a cognitive enhancer by healthy individuals.
Mecanismo De Acción
The exact mechanism of action of modafinil is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. Modafinil has been shown to increase the levels of dopamine, norepinephrine, and histamine in the brain, which are all involved in wakefulness and arousal. Modafinil also appears to increase the activity of orexin neurons in the hypothalamus, which are involved in regulating sleep and wakefulness.
Biochemical and Physiological Effects
Modafinil has been shown to have a number of biochemical and physiological effects. It has been shown to increase glucose metabolism in the brain, which may contribute to its cognitive-enhancing effects. Modafinil has also been shown to increase heart rate and blood pressure, although these effects are generally mild and do not pose a significant risk to healthy individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Modafinil has several advantages for use in lab experiments. It has a low potential for abuse and addiction, making it a safer alternative to other stimulant drugs. Modafinil also has a long half-life, which allows for sustained cognitive-enhancing effects. However, modafinil is not without its limitations. It can cause insomnia and anxiety in some individuals, and its effects on cognitive function may vary depending on individual factors such as age, gender, and baseline cognitive ability.
Direcciones Futuras
There are several future directions for research on modafinil. One area of interest is its potential as a treatment for various neuropsychiatric disorders, particularly depression and schizophrenia. Another area of interest is its potential as a neuroprotective agent, particularly in the context of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to better understand the long-term effects of modafinil use, particularly in healthy individuals who use it as a cognitive enhancer.
Aplicaciones Científicas De Investigación
Modafinil has been extensively studied for its cognitive-enhancing effects in healthy individuals. It has been shown to improve cognitive functions such as attention, memory, and executive function. Modafinil has also been studied for its potential as a treatment for various neuropsychiatric disorders such as depression, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In addition, modafinil has been studied for its potential as a treatment for drug addiction and as a neuroprotective agent.
Propiedades
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-15(10-9-14-6-2-1-3-7-14)17-11-5-13-18-12-4-8-16(18)20/h1-3,6-7H,4-5,8-13H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVPVXPWWUONCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(1-piperidinyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4180806.png)
![methyl 5-{[(2-chloro-5-methylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4180808.png)

![2-(4-bromophenoxy)-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]propanamide](/img/structure/B4180813.png)

![methyl 2-[({2-[(3-phenylpropanoyl)amino]-3-thienyl}carbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4180839.png)

![methyl 4,5-dimethoxy-2-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]benzoate](/img/structure/B4180848.png)

![5-bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4180870.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4180883.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4180896.png)
